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Clinical Trial Overview & Efficacy Data

This section summarizes the design and key outcomes of the phase I clinical trial (NCT03634228)

investigating milademetan in combination with LDAC ± venetoclax [1] [2] [3].

Table 1: Clinical Trial Design

Trial Aspect Description

ClinicalTrials.gov
ID

NCT03634228 [1]

Phase I/II (Phase II expansion was not conducted) [3]

Study Population Adults with TP53 wild-type AML (Relapsed/Refractory or Newly Diagnosed unfit)

[1]

Treatment Arms Milademetan + LDAC ± Venetoclax [1]

Primary Objectives Safety, Tolerability, and Determination of Recommended Phase II Dose [1]

Table 2: Patient Baseline Characteristics (N=16)
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Characteristic Value

Median Age (Range) 70 years (23 - 80) [1]

Patient Status 14 R/R AML, 2 Newly Diagnosed treated secondary AML [1]

Median Prior Lines of Therapy (Range) 3 (1 - 7) [1]

Prior Venetoclax Exposure 13 (93% of R/R patients) [1]

Prior Allogeneic SCT 6 (38%) [1]

Table 3: Efficacy and Safety Outcomes

Outcome Measure Result

Overall Response Rate (ORR) 13% (2 patients) [1] [2]

Type of Response Complete Remission with incomplete hematological recovery
(CRh) [1]

Median Treatment Cycles
(Range)

1 (1 - 4) [1]

Most Common AEs Gastrointestinal toxicities (Nausea, Diarrhea) [1] [3]

Grade ≥3 Gastrointestinal
Toxicity

50% of patients [2]

Dose-Limiting Toxicity (DLT) Grade 3-4 Diarrhea [3]

Detailed Experimental Protocols

The trial incorporated comprehensive methodologies for patient monitoring and correlative analysis to

understand the mechanisms of response and resistance [1].

Table 4: Key Experimental Methodologies
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Method Application & Details

Patient Selection
& Therapy

Patients were adults (≥18 years) with TP53 wild-type AML. The phase I portion
used a 3 + 3 Bayesian design to determine the recommended dose. Milademetan

was administered orally on specified days in 28-day cycles alongside
subcutaneous LDAC (days 1-10) with or without daily venetoclax [1] [3].

Response &
Toxicity
Assessment

Treatment responses were assessed using European LeukemiaNet (ELN) 2017
criteria. Toxicity was graded according to the NCI Common Terminology Criteria for

Adverse Events (CTCAE), version 5 [1] [3].

Correlative
Analysis
(CyTOF)

Bone marrow and peripheral blood samples were collected at baseline and end of

cycle 1. Cells were analyzed using a 51-parameter, leukemia-focused panel via
Cytometry by Time-of-Flight (CyTOF). This allowed for single-cell proteomic

profiling to investigate signaling pathways and apoptotic molecules [1].

p53 Status
Confirmation

TP53 wild-type status was a key enrollment criterion, confirmed via next-

generation sequencing. p53 protein expression was also evaluated in available
bone marrow specimens using immunohistochemistry (IHC) [1] [3].

Mechanistic Insights & Correlative Analysis

The correlative CyTOF analysis provided deep insights into the functional mechanisms of the treatment

combination [1] [2].

Responders showed a therapy-induced reduction of the pro-survival protein MCL1 and the RNA-

binding protein YTHDF2 in leukemia cells, which likely potentiated cell death.
CD34+ leukemia blasts with high BCL-2 expression were eliminated after therapy in responding

patients.
An immune-rich microenvironment was also associated with a positive treatment response.

The following diagram illustrates the proposed mechanism of action of the three-drug combination at the

cellular level.
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Application Notes for Research & Development

Patient Selection is Critical: The trial enrolled a heavily pre-treated population, with 93% of R/R

patients having prior venetoclax exposure, which may have contributed to the modest 13% response
rate [1]. Future studies might show greater efficacy in less pre-treated, newly diagnosed patient

cohorts.
Toxicity Management is Key: The high rate of significant gastrointestinal toxicity (50% of patients

experienced grade ≥3 events) necessitates proactive management and dose modification strategies
in future protocol designs [1] [2].

Leverage Predictive Biomarkers: The correlative analysis suggests that reductions in MCL1 and
YTHDF2 could serve as potential predictive biomarkers of response. Incorporating these

measurements in future trials could help identify patients most likely to benefit from this combination
therapy [1] [2].
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Understand Mechanisms of Resistance: The acquisition of TP53 mutations post-therapy in one

patient and the baseline abundance of anti-apoptotic proteins highlight key resistance mechanisms.
Targeting multiple apoptotic pathway components simultaneously may be necessary to overcome

resistance [3].

Conclusion

The phase I study demonstrates that the combination of milademetan, LDAC, and venetoclax is feasible but

has limited efficacy and significant gastrointestinal toxicity in a heavily pre-treated R/R AML population [1]

[3]. The translational Correlative analysis provides a strong rationale for future research, suggesting that

response is linked to the disruption of specific survival pathways in leukemia cells, including the reduction

of MCL1 and YTHDF2 [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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